

The Discovery and Synthesis of ZK-261991: A VEGFR Tyrosine Kinase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **ZK-261991**, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. **ZK-261991** has demonstrated significant activity in preclinical models of angiogenesis and lymphangiogenesis, highlighting its potential as a therapeutic agent in oncology and ophthalmology.

Introduction

ZK-261991, also known as ZK-991, is a small molecule inhibitor primarily targeting VEGFR-2, a key mediator of pathological angiogenesis. The compound also exhibits inhibitory activity against VEGFR-3 and c-Kit, suggesting a broader mechanism of action that could be beneficial in various disease contexts. This document details the synthetic route to **ZK-261991**, its in vitro and in vivo biological activities, and the experimental protocols utilized for its characterization.

Synthesis of ZK-261991

The chemical name for **ZK-261991** is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1-methylpiperidin-4-yl)ethoxy)quinazolin-4-amine. While a specific, detailed, step-by-step synthesis of **ZK-261991** is not publicly available in the searched literature, the synthesis of structurally related benzofuran-2-carboxylic acid derivatives and other quinazoline-based kinase inhibitors has been described. These methods provide a likely synthetic strategy.







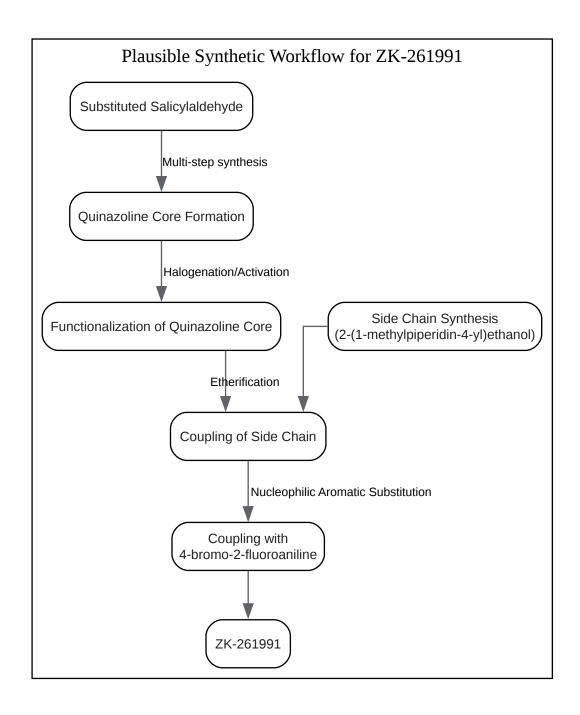
The core of **ZK-261991** is a quinazoline ring system, which is a common scaffold in kinase inhibitors. The synthesis would likely involve the construction of this core, followed by the addition of the side chains at the 6 and 7 positions and the final coupling with the 4-bromo-2-fluoroaniline moiety.

General synthetic approaches for similar compounds often involve:

- Perkin Rearrangement: This method is used for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, which can be valuable precursors.
- C-H Arylation and Transamidation: These modern coupling techniques allow for the efficient formation of complex benzofuran derivatives.
- One-Pot Reactions: Facile and inexpensive one-pot reactions have been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing efficient assembly of related heterocyclic systems.

A plausible synthetic workflow for **ZK-261991** is depicted below.





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Caption: Plausible synthetic workflow for ZK-261991.

Biological Activity

ZK-261991 is a potent inhibitor of key tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its biological activity has been characterized in a range of in vitro and in vivo assays.



In Vitro Activity

The inhibitory activity of **ZK-261991** against various kinases is summarized in the table below.

Target	IC50 (nM)	Assay Type	Reference
VEGFR-2	5	Tyrosine Kinase Assay	
VEGFR-2 (Cellular)	2	Receptor Autophosphorylation	
VEGFR-3	20	Receptor Autophosphorylation	_

In Vivo Activity

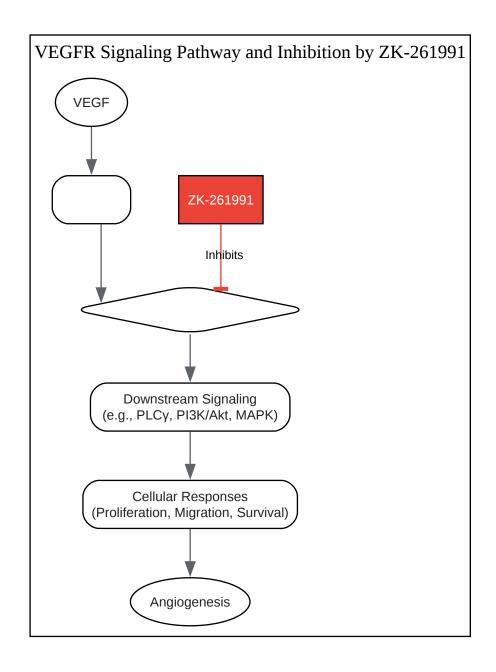
The in vivo efficacy of **ZK-261991** has been demonstrated in a murine model of inflammatory corneal neovascularization.

Animal Model	Treatment	Outcome	Reference
Murine Corneal Neovascularization	50 mg/kg, orally, twice daily (as ZK991)	- 53% reduction in hemangiogenesis- 71% reduction in lymphangiogenesis- Significantly improved graft survival	

Signaling Pathway

ZK-261991 exerts its biological effects by inhibiting the VEGFR signaling pathway. Upon binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By blocking the initial autophosphorylation step, **ZK-261991** effectively shuts down this entire cascade.





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Caption: Inhibition of the VEGFR signaling pathway by **ZK-261991**.

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 value of an inhibitor like **ZK-261991** would involve the following steps:



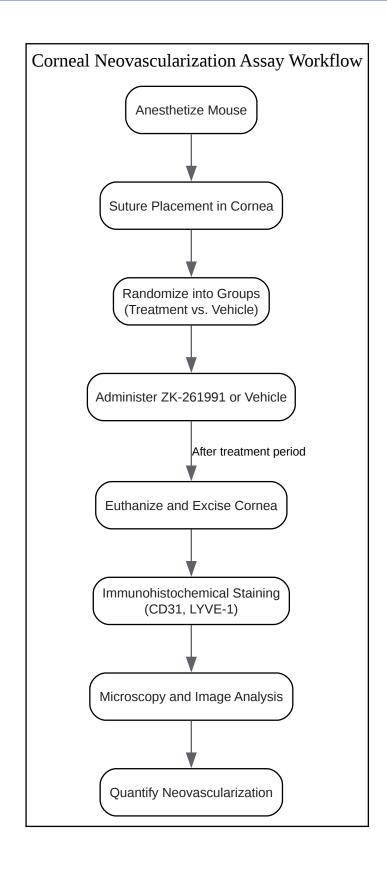
- Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, inhibitor (ZK-261991), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. A dilution series of ZK-261991 is prepared. b. The kinase, substrate, and inhibitor are incubated together in the assay buffer. c. The reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
- Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Corneal Neovascularization Assay

The murine model of inflammatory corneal neovascularization is a standard method to assess the anti-angiogenic and anti-lymphangiogenic effects of a compound in vivo.

- Animals: Adult mice (e.g., BALB/c) are used.
- Procedure: a. Mice are anesthetized. b. Three 11-0 nylon sutures are placed intrastromally in the cornea of one eye. c. Animals are randomly assigned to a treatment group (e.g., ZK-261991, 50 mg/kg, orally, twice daily) or a vehicle control group. d. Treatment is administered for a defined period (e.g., 14 days). e. At the end of the treatment period, the animals are euthanized, and the corneas are excised.
- Analysis: a. The corneas are stained with specific markers for blood vessels (e.g., CD31)
 and lymphatic vessels (e.g., LYVE-1). b. The area of neovascularization is quantified using
 microscopy and image analysis software.
- Statistical Analysis: The mean area of neovascularization in the treatment group is compared to the control group using an appropriate statistical test (e.g., t-test).





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Caption: Experimental workflow for the in vivo corneal neovascularization assay.



Conclusion

ZK-261991 is a potent, orally available inhibitor of VEGFR tyrosine kinases with demonstrated efficacy in preclinical models of angiogenesis and lymphangiogenesis. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further investigation in therapeutic areas where pathological vessel growth is a key driver of disease. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working on similar targeted therapies.

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Phone: (601) 213-4426

Email: info@benchchem.com